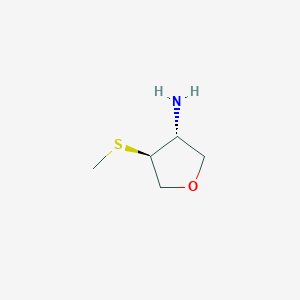

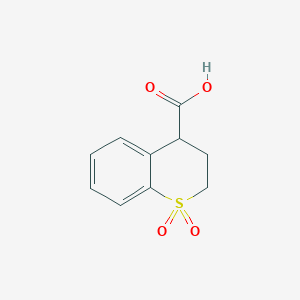

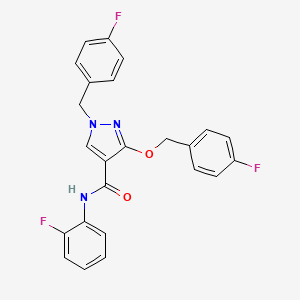

![molecular formula C10H12N2OS B2883956 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 905084-13-1](/img/structure/B2883956.png)

2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one” is a pyrimidinone derivative. Pyrimidinones are a type of heterocyclic compound that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “allylthio” group attached at the 2-position indicates the presence of a sulfur atom bonded to an allyl group, which is a propene molecule missing one hydrogen .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cyclization reactions . For instance, 2-allylthio-5-ethyl-6-methyl-4(3H)-pyrimidinone does not cyclize in the presence of sulfuric acid but forms the hydrogen sulfate with retention of the allyl group .Scientific Research Applications

Antiviral Activity

One of the early applications of derivatives similar to 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one includes their synthesis for antiviral purposes. A study by Legraverend et al. (1985) synthesized carbocyclic analogs of 7-deazaguanosine, where the allyl group played a crucial role. These compounds exhibited selective inhibitory activities against the multiplication of herpes simplex virus types 1 and 2 (HSV1 and HSV2) in cell culture, suggesting potential antiviral applications (Legraverend, M., Ngongo-Tekam, R. M., Bisagni, E., & Zerial, A., 1985).

Anti-HIV-1 Activity

Research into the potential anti-HIV-1 activity of derivatives showcases another application. Khalifa and Al-Omar (2014) synthesized new derivatives bearing the allyl group, which showed moderate to good activities against HIV-1. Specifically, a compound with a 3-hydroxypropylthio substituent at the C-2 position of the pyrimidine core demonstrated potent anti-HIV-1 activity, indicating the impact of structural variations on biological activity (Khalifa, N., & Al-Omar, M., 2014).

Cytotoxic Activity

Kökbudak et al. (2020) explored the cytotoxic activities of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, which were synthesized starting from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These compounds were tested against human liver and breast cancerous cell lines, showcasing the potential of thioxo derivatives in cancer research (Kökbudak, Z., Saracoglu, M., Akkoç, S., Çimen, Z., Yilmazer, M., & Kandemirli, F., 2020).

Antibacterial Evaluation

The synthesis and evaluation of ureides of Baylis-Hillman derivatives, leading to the formation of compounds related to 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one, demonstrated antibacterial activity. Some compounds in this category showed activity comparable to standard antibacterial agents, highlighting their potential in addressing bacterial infections (Nag, S., Pathak, R., Kumar, M., Shukla, P., & Batra, S., 2006).

Mechanism of Action

Target of Action

The primary target of HMS3455P10 is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids.

Mode of Action

HMS3455P10 interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto it

Pharmacokinetics

A related compound was found to have good traditional drug-like properties , suggesting that HMS3455P10 might also exhibit favorable pharmacokinetic characteristics.

Result of Action

HMS3455P10 has been tested for its in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, as well as anti-fungal activity

properties

IUPAC Name |

2-prop-2-enylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-6-14-10-11-8-5-3-4-7(8)9(13)12-10/h2H,1,3-6H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMUVDJYUQVTPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(CCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

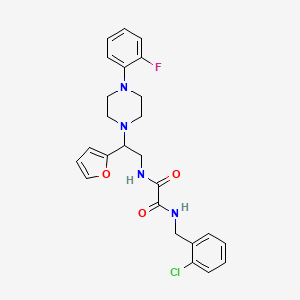

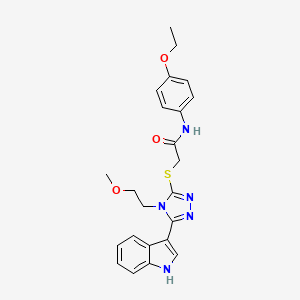

![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)

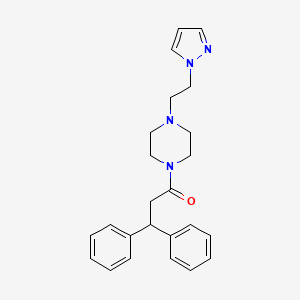

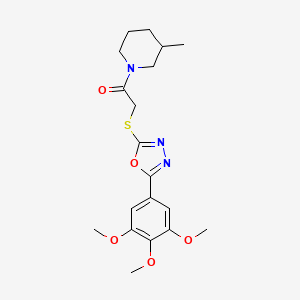

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)

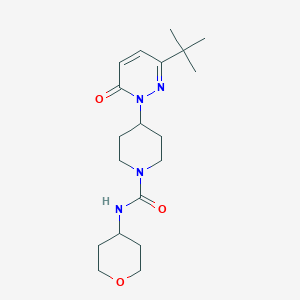

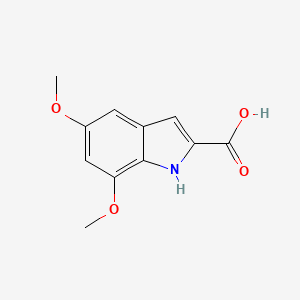

![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)